

HPLC-UV analysis method for 2,6-Diiodo-4-nitrophenol.

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091

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An Application Note and Protocol for the HPLC-UV Analysis of **2,6-Diiodo-4-nitrophenol**

For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantitative analysis of **2,6-Diiodo-4-nitrophenol** using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

2,6-Diiodo-4-nitrophenol is a chemical compound of interest in various research and development sectors. A reliable and validated analytical method is crucial for its quantification in different matrices. This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of **2,6-Diiodo-4-nitrophenol**. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the analysis.

Instrumentation and Equipment

- HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
- Analytical balance

- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Chemicals and Reagents

- **2,6-Diiodo-4-nitrophenol** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **2,6-Diiodo-4-nitrophenol**.^[1] The conditions provided below are a starting point and may require optimization based on the specific HPLC system and column used.

Parameter	Condition
HPLC Column	C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase	Acetonitrile and Water (with 0.1% Phosphoric Acid), (70:30 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
UV Detection	290 nm
Run Time	10 minutes

Note: The mobile phase composition is a starting point. The organic modifier (acetonitrile) concentration may need to be adjusted to achieve the desired retention time and resolution.

For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.^[1]

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **2,6-Diiodo-4-nitrophenol** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing **2,6-Diiodo-4-nitrophenol** in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.^[2] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

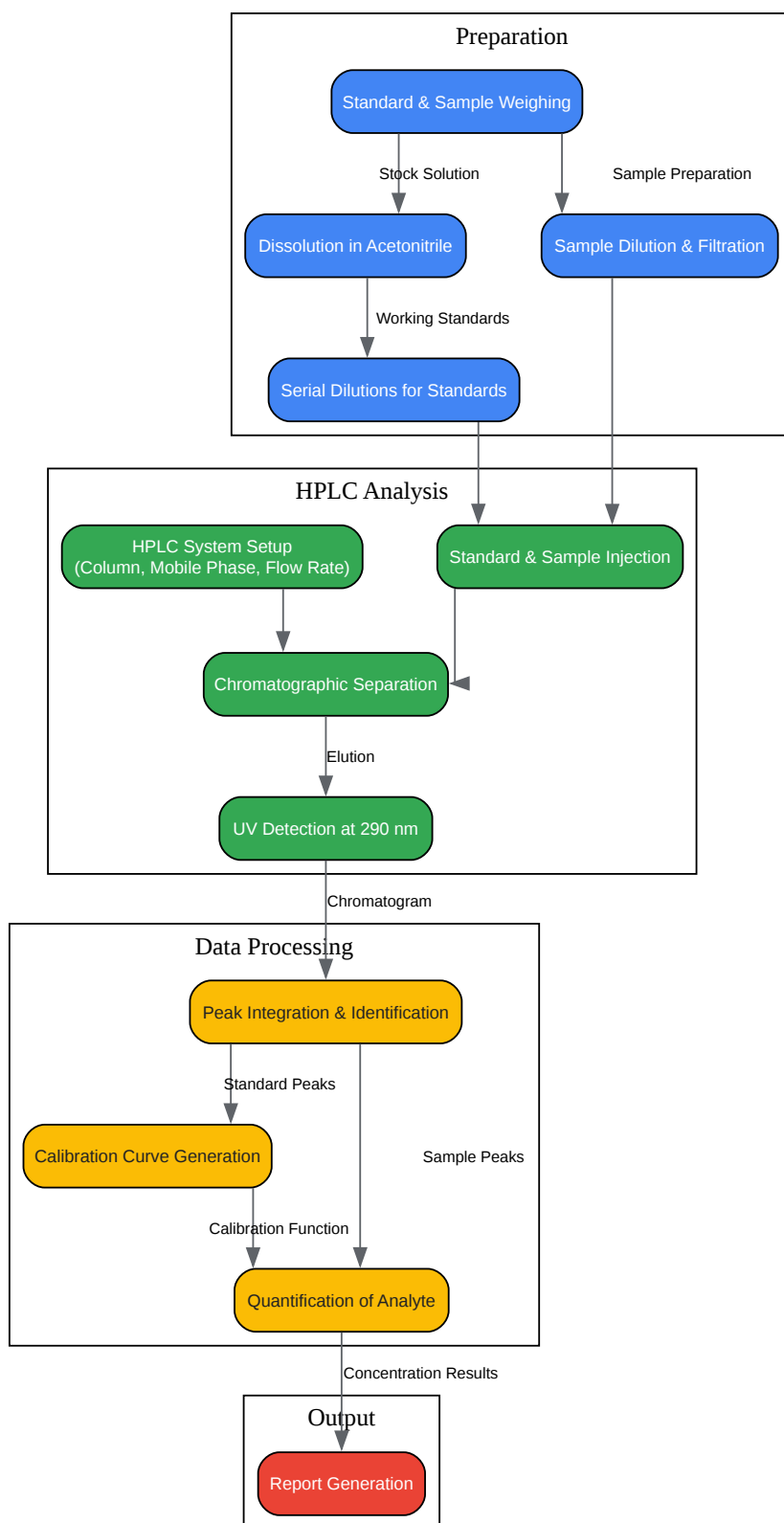
Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated method. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 50 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%
LOD	0.1 $\mu\text{g/mL}$
LOQ	0.3 $\mu\text{g/mL}$
Retention Time	Approximately 5 minutes (may vary)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC-UV analysis method for **2,6-Diiodo-4-nitrophenol**.



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Caption: Workflow for HPLC-UV Analysis of **2,6-Diiodo-4-nitrophenol**.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of **2,6-Diiodo-4-nitrophenol**. The protocol is adaptable and can be validated to meet the specific requirements of different laboratories and applications. Proper method validation is essential to ensure the generation of accurate and precise results.

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References

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